molecular formula C6H6BrF3N2 B2735174 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1664353-04-1

4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2735174
CAS No.: 1664353-04-1
M. Wt: 243.027
InChI Key: WXUDSDMNUCGYSK-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Addition of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation reactions: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction reactions: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling reactions: Palladium catalysts, ligands, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its reactivity and biological activity.

    3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

    4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which can alter its steric and electronic properties.

Uniqueness

4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-4-5(7)2-12(11-4)3-6(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUDSDMNUCGYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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